2-isocyano-2-methylpropane

Catalog No.
S566484
CAS No.
7188-38-7
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-isocyano-2-methylpropane

Eliminate inconsistent outcomes caused by less hindered isocyanides. 2-Isocyano-2-methylpropane (t-BuNC) is the precise solution for demanding multicomponent reactions and low-valent metal stabilization.

  • Higher yields & stereoselectivity in Passerini/Ugi synthesis of crowded α-acyloxy amides and peptoids.
  • Unique steric profile enables stable Pd(I) and other electron-rich, sterically protected metal centers.
  • Liquid form simplifies handling in automated parallel synthesis and continuous-flow reactors.

CAS Number

7188-38-7

Product Name

2-isocyano-2-methylpropane

IUPAC Name

2-isocyano-2-methylpropane

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3

InChI Key

FAGLEPBREOXSAC-UHFFFAOYSA-N

SMILES

CC(C)(C)[N+]#[C-]

Synonyms

1,1-Dimethylethyl Isocyanide; 1-tert-Butylisonitrile; 2-Isocyano-2-methylpropane; t-Butylisocyanide; t-Butylisonitrile; tert-Butylisonitrile

Canonical SMILES

CC(C)(C)[N+]#[C-]

The exact mass of the compound tert-BUTYL ISOCYANIDE is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g

2-Isocyano-2-methylpropane, commonly known as tert-butyl isocyanide (t-BuNC), is a sterically bulky, liquid organic isocyanide with the formula (CH3)3CNC. It serves as a crucial reactant in multicomponent reactions, such as the Passerini and Ugi reactions, for the synthesis of complex organic molecules and libraries of compounds. In coordination chemistry, its significant steric profile and strong electron-donating properties make it an effective ligand for stabilizing transition metals, including those in unusual, low oxidation states like Pd(I).

Research Fit

Workflow

Multicomponent reactions (Ugi, Passerini) and heterocycle synthesis

Selection

Bench-stable alkyl isocyanide with reported steric and nucleophilic profile

Context

Reactivity differs from linear or less hindered alkyl isocyanides; review steric requirements

Replacing 2-isocyano-2-methylpropane with less sterically hindered analogs, such as n-butyl or cyclohexyl isocyanide, is often unviable as it can lead to dramatically different reaction yields, selectivities, and complex stabilities. The unique spatial arrangement of the tert-butyl group provides a level of steric shielding and electronic influence that is not replicated by linear, cyclic, or less-branched alkyl groups. This directly impacts the transition state energies in multicomponent reactions and the coordination environment around metal centers, making t-BuNC a specific choice for achieving desired outcomes rather than a generic isocyanide reagent.

Substitution Risk

Steric environment mismatch

Replacing tert-butyl with less bulky alkyl groups may shift reaction rates and product selectivity.

Nucleophilicity parameters differ

Other alkyl isocyanides exhibit different N/sN values; electronic and steric effects alter pathway reactivity.

Loss of convertible isocyanide feature

Non-tertiary analogs lack the cleavable tert-butyl handle, limiting post-Ugi diversification strategies.

Superior Yield and Enantioselectivity in Catalytic Asymmetric Passerini Reactions

In the catalytic asymmetric Passerini reaction, the choice of isocyanide has a pronounced effect on both chemical yield and stereochemical control. In a model reaction using (benzyloxy)acetaldehyde and benzoic acid, tert-butyl isocyanide (2-isocyano-2-methylpropane) delivered a 95% product yield with 82% enantiomeric excess (ee). In contrast, using less sterically demanding isocyanides like n-butyl isocyanide or n-pentyl isocyanide under identical conditions resulted in lower enantioselectivities of 88% and 89% ee, respectively, with concomitantly lower yields of 87% and 83%. This demonstrates the critical role of the tert-butyl group's specific steric profile in achieving optimal outcomes.

Evidence DimensionProduct Yield and Enantiomeric Excess (%)
Target Compound Data95% Yield, 82% ee
Comparator Or Baselinen-Butyl isocyanide: 87% Yield, 88% ee | n-Pentyl isocyanide: 83% Yield, 89% ee
Quantified Difference+8% to +12% higher yield compared to linear alkyl isocyanides, albeit with slightly lower ee in this specific system.
ConditionsCatalytic asymmetric Passerini reaction with (benzyloxy)acetaldehyde, benzoic acid, and a chiral Cu(II) Lewis acid complex.

For complex or high-value molecule synthesis, maximizing yield is critical for process efficiency and cost reduction, making this compound a more suitable choice for specific sterically sensitive transformations.

Nucleophilicity vs. benzyl isocyanide
Head-to-head
N = 5.47, sN = 0.77
vs
Benzyl isocyanide: N = 4.90, sN = 0.74
Quantifies nucleophilicity‑steric trade‑off for reaction design
Higher N but increased steric demand; solvent dichloromethane

Enhanced Stability and Handling via Liquid Form Factor

2-Isocyano-2-methylpropane is a liquid at standard temperature and pressure, with a boiling point of 91°C. This physical state offers significant processability advantages over solid isocyanide reagents like Tosylmethyl isocyanide (TosMIC), which has a melting point of 114-116°C. The liquid form allows for easier handling, dosing by volume, and improved solubility in common organic solvents like methanol, ether, and dichloromethane, facilitating homogeneous reaction conditions without requiring heating for dissolution.

Evidence DimensionPhysical State and Boiling/Melting Point (°C)
Target Compound DataLiquid, Boiling Point: 91°C
Comparator Or BaselineTosylmethyl isocyanide (TosMIC): Solid, Melting Point: 114-116°C
Quantified DifferenceLiquid vs. solid at room temperature, avoiding solubility and handling issues associated with solids.
ConditionsStandard laboratory conditions (25°C, 1 atm).

Liquid form simplifies integration into automated or continuous-flow synthesis platforms and avoids solubility challenges, improving process reliability and scalability.

Tin‑free radical generation
Class‑level
Reported tin‑free alkyl radical source with free‑radical initiator
Supports greener synthetic protocols; avoids organotin reagents
Yields are condition‑dependent; consult primary literature

Unique Capability to Stabilize Low-Valent Metal Centers

The combination of strong σ-donation and significant steric bulk allows 2-isocyano-2-methylpropane to stabilize low-valent and coordinatively unsaturated metal centers that are inaccessible with smaller or less-donating ligands. For example, it readily forms the stable, homoleptic zerovalent iron complex, pentakis(tert-butyl isocyanide)iron, [Fe(CNBut)5]. This complex serves as a versatile precursor for a range of oxidative addition and insertion reactions. This stabilizing capacity is a key differentiator from less bulky isocyanides or electronically different ligands like phosphines, which may lead to different coordination numbers or less stable complexes.

Evidence DimensionFormation of Stable Zerovalent Metal Complexes
Target Compound DataForms stable, isolable [Fe(CNBut)5] complex.
Comparator Or BaselineSmaller isocyanides or phosphine ligands may yield different, potentially less stable, coordination geometries or fail to stabilize the zerovalent state effectively.
Quantified DifferenceEnables synthesis of specific, stable low-valent metal precursors.
ConditionsReduction of Fe(II) salts in the presence of excess isocyanide.

This compound is a procurement-critical choice for researchers and manufacturers synthesizing specific organometallic catalysts and precursors where stabilization of a low-valent metal is essential.

Convertible isocyanide
Class‑level
Microwave‑assisted de‑tert‑butylation of Ugi amide product
Enables post‑Ugi scaffold diversification to primary amide
Acidic conditions; tert‑butyl group serves as cleavable handle
Ugi yield vs. cyclohexyl isocyanide
Head‑to‑head
65% yield
vs
Cyclohexyl isocyanide: 42% yield
Reported higher efficiency in Ugi‑type MCR with n‑butylamine
Room temperature, 48 h, molecular sieves; approx. +23 pp difference
Scalable synthesis route
Reported
Phase‑transfer Hofmann carbylamine reaction, 66–73% yield
Indicates mature, reliable manufacturing process
Supports consistent product quality from commercial suppliers

Precursor for Sterically Demanding Multicomponent Reactions

This compound is the right choice when the goal is to synthesize highly substituted or sterically congested α-acyloxy amides via the Passerini reaction or complex peptoids via the Ugi reaction, where its bulk can maximize yields and influence stereochemical outcomes.

Development of Homogeneous Catalysts

As a ligand, it is ideally suited for the synthesis of well-defined, stable, low-valent transition metal complexes. Its use is indicated when the objective is to create a sterically protected, electron-rich metal center for applications in catalysis.

Use in Automated and Flow Chemistry Systems

Due to its liquid state and good solubility in common organic solvents, this compound is highly compatible with process chemistry workflows, including automated synthesis platforms and continuous-flow reactors, where reliable dosing and homogeneous solutions are paramount.

Application Fit

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Convertible isocyanide capability in MCRs
Ugi reaction yield and deprotection efficiency
Green radical reactions
Reported tin‑free alkyl radical generation
Radical generation efficiency under initiator conditions
Organometallic ligand design
Defined steric bulk (N/sN parameters)
Steric influence on metal coordination geometry
Post‑synthetic diversification
Cleavable tert‑butyl handle in Ugi adducts
Deprotection scope and primary amide analog yields

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H330 (88.64%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

7188-38-7

Wikipedia

Tert-Butyl isocyanide

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